molecular formula C13H9N3OS2 B2708495 N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide CAS No. 478260-07-0

N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide

Cat. No.: B2708495
CAS No.: 478260-07-0
M. Wt: 287.36
InChI Key: AZPDTMBAEFJXAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide is a heterocyclic compound that contains both pyrimidine and thiophene rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-thiophenecarboxamide with 4-(2-thienyl)-2-pyrimidinyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide is unique due to its specific combination of pyrimidine and thiophene rings, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development .

Properties

IUPAC Name

N-(4-thiophen-2-ylpyrimidin-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3OS2/c17-12(11-4-2-8-19-11)16-13-14-6-5-9(15-13)10-3-1-7-18-10/h1-8H,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPDTMBAEFJXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=NC=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.